

A Technical Guide to the Selectivity Profile of the EZH2 Inhibitor GSK503

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Compound of Interest

Compound Name: GSK503

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This document provides an in-depth overview of the selectivity and pharmacological profile of **GSK503**, a potent and specific small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The information presented herein is intended to support research and development efforts by providing comprehensive data on its target affinity, selectivity against related and unrelated enzymes, and the experimental methodologies used for its characterization.

Core Mechanism of Action

GSK503 is a potent and specific inhibitor of EZH2, a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark predominantly associated with gene silencing. By inhibiting EZH2, **GSK503** leads to a global reduction in H3K27me3 levels, subsequently reactivating the expression of silenced genes.[2][3] Its activity has been demonstrated in various preclinical models, including diffuse large B-cell lymphoma and melanoma.[1]

Quantitative Selectivity Profile

The selectivity of **GSK503** has been rigorously evaluated against its primary target, EZH2, its closest homolog, EZH1, and a broad panel of other epigenetic and non-epigenetic targets. The data consistently demonstrate high selectivity for EZH2.

Table 1: Potency against EZH2 and EZH1

Target	Parameter	Value (nM)	Selectivity (Fold vs. EZH2)
EZH2	Ki	3	-
EZH2	Kiapp	3 - 27	-
EZH1	IC50	633	>200-fold

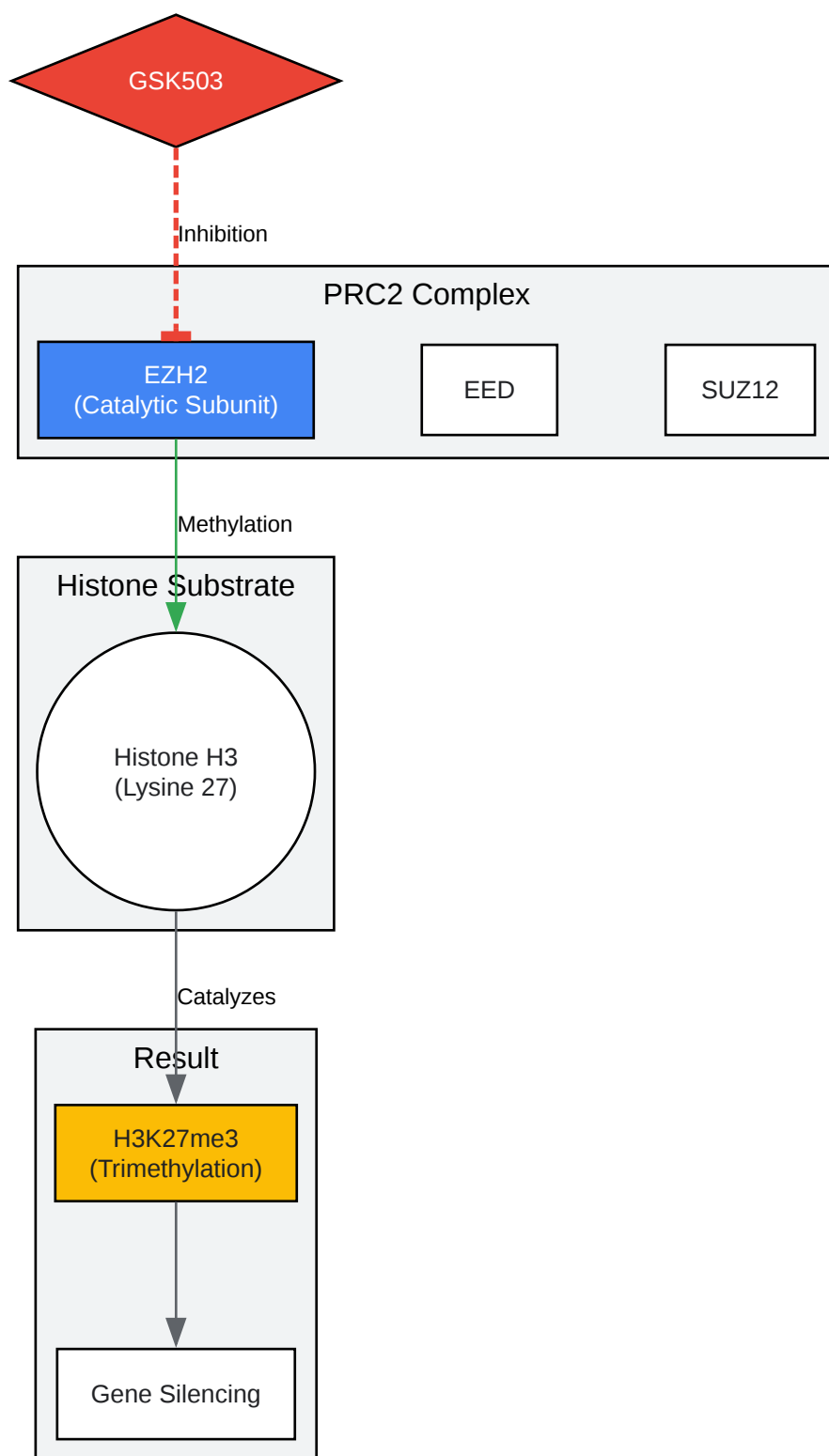
Data sourced from Abcam and MedchemExpress.[\[1\]](#)

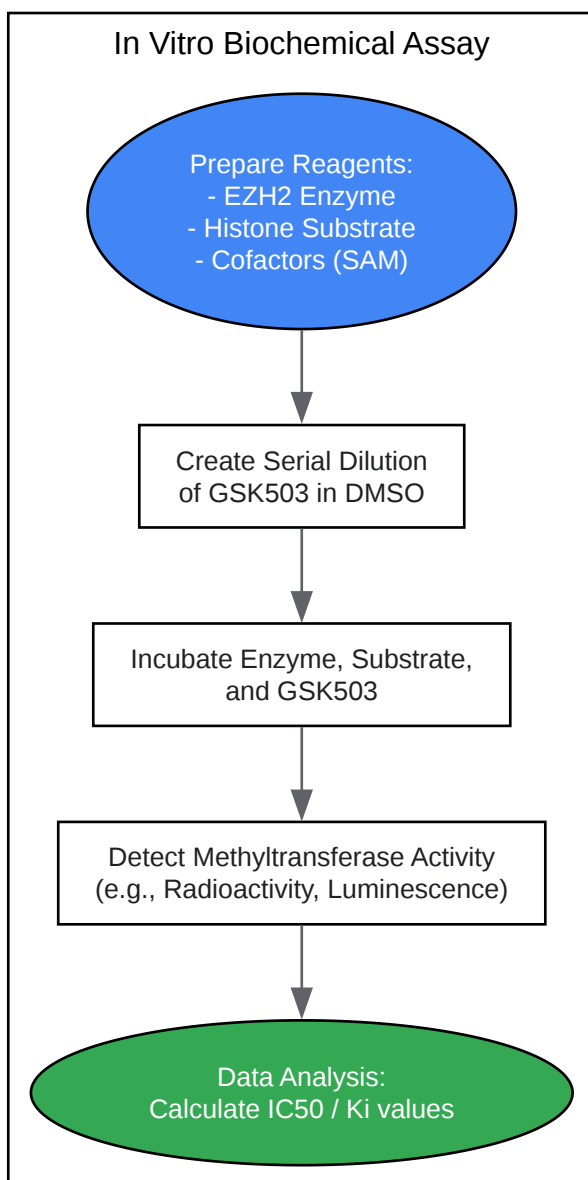
Table 2: Broad Panel Selectivity

Target Class	Selectivity Profile
Human Methyltransferases	>4000-fold selective over a panel of 20 other human methyltransferases. [1]
Other Target Classes	Highly selective against a range of human histone deacetylases, GPCRs, kinases, and ion channels.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the core signaling pathway targeted by **GSK503** and a generalized workflow for assessing its inhibitory activity.





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References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the Effect of EZH2 Inhibitor Combined with TIGIT Monoclonal Antibody against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
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